

Synthesis and Characterization of Cobalt (II) Cyanide: A Technical Guide

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Compound of Interest

Compound Name: Cobalt (II) cyanide

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This technical guide provides a comprehensive overview of the synthesis and characterization of **cobalt (II) cyanide**, an inorganic coordination polymer with the empirical formula $\text{Co}(\text{CN})_2$ and the structural formula $\text{Co}_3[\text{Co}(\text{CN})_5]_2$.^[1] This compound and its hydrated forms are of interest in inorganic synthesis and as precursors to various organometallic complexes.

Synthesis of Cobalt (II) Cyanide

Cobalt (II) cyanide can be prepared in both hydrated and anhydrous forms. The most common laboratory synthesis involves the precipitation of the trihydrate from an aqueous solution, followed by dehydration to obtain the anhydrous compound.

Experimental Protocol: Synthesis of Cobalt (II) Cyanide Trihydrate ($\text{Co}(\text{CN})_2 \cdot 3\text{H}_2\text{O}$)

This protocol is adapted from the established procedure in Inorganic Syntheses.

Materials:

- Cobalt (II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Potassium cyanide (KCN)
- Distilled water

Procedure:

- Preparation of Reactant Solutions:
 - Prepare a solution of cobalt (II) chloride by dissolving a specific molar amount of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ in a minimal amount of distilled water.
 - Prepare a stoichiometric aqueous solution of potassium cyanide. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
- Precipitation:
 - Slowly add the potassium cyanide solution to the cobalt (II) chloride solution with constant stirring.
 - A reddish-brown precipitate of **cobalt (II) cyanide** trihydrate will form.[\[2\]](#)
 - It is crucial to use a stoichiometric amount of KCN, as an excess will lead to the formation of the soluble tetracyanocobaltate(II) complex, $\text{K}_2[\text{Co}(\text{CN})_4]$, causing the precipitate to redissolve.
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with a small amount of cold distilled water to remove soluble impurities.
 - Further wash the precipitate with ethanol to facilitate drying.
 - Dry the product in a desiccator over a suitable drying agent.

Experimental Protocol: Synthesis of Anhydrous Cobalt (II) Cyanide ($\text{Co}(\text{CN})_2$)

Method 1: Dehydration of the Trihydrate

- Place the synthesized **cobalt (II) cyanide** trihydrate in a suitable container for heating.

- Heat the sample at 250°C in a stream of nitrogen gas to prevent oxidation.[3]
- Continue heating until the color changes from reddish-brown to a deep blue, indicating the formation of the anhydrous compound.[4]

Method 2: From Cobalt (II) Bromide in Liquid Ammonia

- In a reaction vessel suitable for handling liquid ammonia, dissolve cobalt (II) bromide.
- Add a stoichiometric amount of potassium cyanide or sodium cyanide to the liquid ammonia solution.
- The resulting ammoniate is then heated to 210°C in ethyl benzoate to yield the anhydrous **cobalt (II) cyanide**. [1]

Characterization of Cobalt (II) Cyanide

A variety of analytical techniques are employed to characterize the structure and properties of **cobalt (II) cyanide**.

Physicochemical Properties

Property	Anhydrous Cobalt (II) Cyanide	Cobalt (II) Cyanide Dihydrate/Trihydrate	References
Appearance	Deep-blue hygroscopic powder	Pink to reddish-brown powder or needles	[4]
Molecular Formula	Co(CN)_2	$\text{Co(CN)}_2 \cdot 2\text{H}_2\text{O}$ / $\text{Co(CN)}_2 \cdot 3\text{H}_2\text{O}$	[5]
Molar Mass	110.97 g/mol	147.00 g/mol (dihydrate)	[2][6]
Density	1.872 g/cm ³	-	[4]
Melting Point	280 °C (decomposes)	Decomposes upon heating	[4]
Solubility	Insoluble in water	Insoluble in water and acids	[4]
Magnetic Susceptibility (χ)	$+3825 \times 10^{-6} \text{ cm}^3/\text{mol}$	-	[1]

Spectroscopic and Structural Analysis

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy is used to identify the cyanide stretching frequencies, which are sensitive to the coordination environment of the cyanide ligand. In **cobalt (II) cyanide**, the cyanide groups can act as bridging ligands, leading to characteristic shifts in their stretching frequencies compared to free cyanide. For cobalt-cyano complexes in aqueous solution, a sharp Raman band is observed around 2183 cm⁻¹ assigned to the Co-CN stretch.[7]

UV-Visible Spectroscopy:

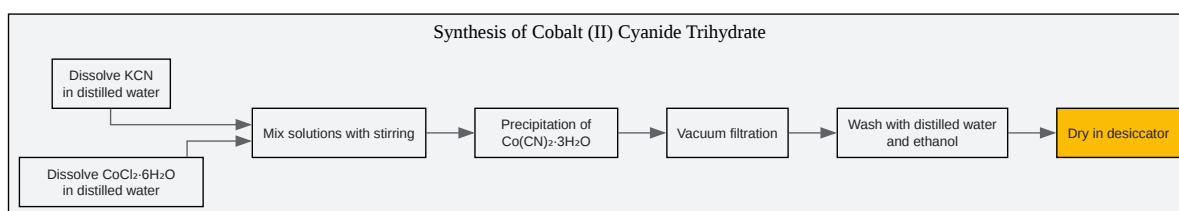
The electronic transitions of the cobalt (II) ion give rise to absorption bands in the UV-visible region. The pink, octahedral hexaaquacobalt(II) ion, $[\text{Co(H}_2\text{O)}_6]^{2+}$, has a maximum absorption (λ_{max}) at approximately 540 nm.[8] The deep blue color of the anhydrous tetrahedral **cobalt**

(II) **cyanide** is due to a strong absorption in the yellow-to-red region, with a λ_{max} around 720 nm.[8]

Powder X-ray Diffraction (XRD):

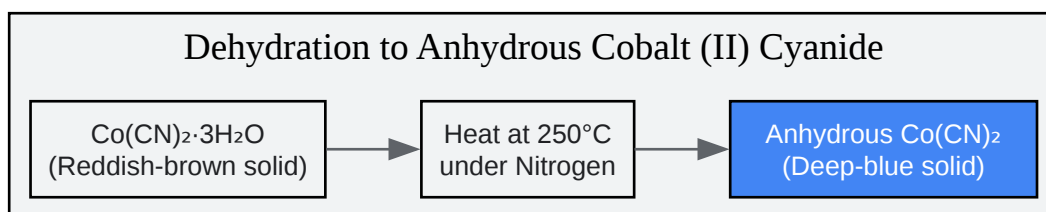
XRD is a crucial technique for determining the crystal structure and phase purity of **cobalt (II) cyanide**. The powder diffraction pattern provides a unique fingerprint of the compound. For iron cobalt cyanide hydrate, a related compound, a face-centered cubic phase has been identified with a strong diffraction peak at a 2θ value of approximately 17.2° (corresponding to the (200) plane) and other strong peaks at 24.4° (220), 34.8° (400), and 39.1° (420).[3]

Logical Workflow Diagrams



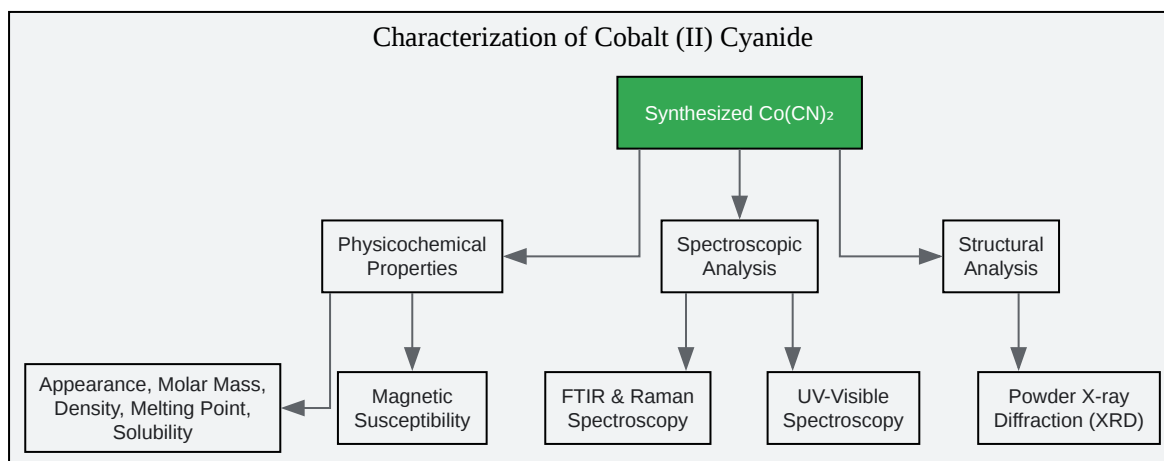
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Synthesis of **Cobalt (II) Cyanide Trihydrate**.



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Dehydration of **Cobalt (II) Cyanide Trihydrate**.



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Characterization of **Cobalt (II) Cyanide**.

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- To cite this document: BenchChem. [Synthesis and Characterization of Cobalt (II) Cyanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164910#synthesis-and-characterization-of-cobalt-ii-cyanide]

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